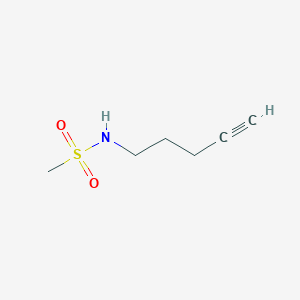

N-(pent-4-yn-1-yl)methanesulfonamide

Description

Contextual Significance of Sulfonamide and Alkyne Functionalities in Contemporary Organic Synthesis and Chemical Biology

The sulfonamide functional group (R-SO₂NR'R''), a cornerstone of medicinal chemistry, is a key structural motif in a wide array of therapeutic agents. researchgate.net Historically, the discovery of sulfonamide-based antibiotics, such as Prontosil, marked a turning point in the fight against bacterial infections. researchgate.net Beyond their antimicrobial properties, sulfonamides are integral to drugs targeting a range of conditions due to their ability to act as bioisosteres of other functional groups and their capacity to bind to various enzyme active sites. nih.gov In organic synthesis, the sulfonamide group is valued for its stability and its ability to act as a protecting group or as a directing group in various chemical transformations. researchgate.net

The alkyne functionality (R-C≡C-R'), particularly in its terminal form, has witnessed a resurgence in interest with the advent of "click chemistry." nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a prime example of click chemistry, allows for the efficient and specific formation of stable triazole linkages under mild conditions. nih.govnih.gov This high degree of reliability and specificity has made terminal alkynes invaluable tools in chemical biology for applications such as bioconjugation, activity-based protein profiling, and the labeling of biomolecules. nih.gov In organic synthesis, alkynes are versatile building blocks that participate in a wide range of transformations, including coupling reactions, hydrogenations, and hydrations, enabling the construction of complex molecular architectures.

Overview of N-Alkynylsulfonamides: Historical Context and Emerging Research Trajectories

The strategic combination of sulfonamide and alkyne functionalities in the form of N-alkynylsulfonamides has given rise to a class of compounds with significant synthetic utility. Historically, the synthesis of sulfonamides involved the reaction of amines with sulfonyl chlorides. researchgate.net The development of methods to incorporate alkyne-containing substituents has expanded the synthetic toolbox. The reactivity of N-alkynylsulfonamides is an area of growing research interest. researchgate.net

One notable application of this class of compounds is their use as "safety catch linkers" in solid-phase synthesis. The sulfonamide nitrogen is relatively unreactive, but upon N-alkylation, the moiety becomes susceptible to cleavage, allowing for the release of the synthesized molecule from the solid support. Furthermore, N-alkynylsulfonamides are valuable precursors in cycloaddition reactions for the synthesis of novel heterocyclic compounds with potential biological activity. researchgate.net

Emerging research trajectories for N-alkynylsulfonamides are focused on leveraging their dual functionality. In medicinal chemistry, the alkyne handle allows for the straightforward conjugation of these sulfonamides to other molecules of interest, such as targeting ligands or fluorescent probes, using click chemistry. This approach facilitates the development of targeted therapeutics and diagnostic agents. In materials science, the ability of N-alkynylsulfonamides to participate in polymerization reactions opens up possibilities for the creation of novel functional polymers. The continued exploration of the synthesis and reactivity of N-alkynylsulfonamides is poised to uncover new applications in both chemical biology and materials science.

Chemical Profile: N-(pent-4-yn-1-yl)methanesulfonamide

Chemical Structure and Properties

This compound is a chemical compound featuring a methanesulfonyl group attached to the nitrogen of a pent-4-yn-1-amine. The presence of a terminal alkyne on the pentyl chain confers specific reactivity to the molecule.

| Property | Data |

| Molecular Formula | C₆H₁₁NO₂S |

| Molecular Weight | 161.22 g/mol |

| Appearance | Not specified in provided results |

| Solubility | Exhibits moderate solubility in organic solvents such as dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF). |

Synthesis

The primary method for the synthesis of this compound involves the reaction of pent-4-yn-1-amine with methanesulfonyl chloride. This is a standard sulfonamidation reaction where the amino group of the pent-4-yn-1-amine acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride, leading to the formation of the sulfonamide bond and elimination of hydrogen chloride.

Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR Spectroscopy | |

| Chemical Shift (δ) | Assignment |

| ~2.0–2.5 ppm | Alkyne proton (t) |

| ~3.1–3.3 ppm | Sulfonamide protons |

| Infrared (IR) Spectroscopy | |

| Wavenumber (cm⁻¹) | Assignment |

| ~3260 cm⁻¹ | N-H stretch |

| ~1150–1350 cm⁻¹ | S=O stretches |

| Mass Spectrometry | |

| Technique | Observation |

| High-Resolution Mass Spectrometry (HRMS) | Used to confirm the molecular weight. |

Reactivity and Potential Applications

The chemical behavior of this compound is dictated by its two key functional groups.

Alkyne Reactivity : The terminal alkyne is a versatile handle for a variety of chemical transformations.

Click Chemistry : It can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole rings. This makes it a useful building block for conjugating to molecules containing an azide (B81097) group.

Oxidation : The alkyne can be oxidized to form ketones or carboxylic acids.

Reduction : The triple bond can be reduced to the corresponding alkene or alkane.

Sulfonamide Reactivity : The sulfonamide group can undergo nucleophilic substitution reactions.

Research Context

This compound is primarily of interest as a research chemical and a building block in organic synthesis and medicinal chemistry.

Medicinal Chemistry : The sulfonamide moiety is a well-established pharmacophore, and the alkyne group allows for the facile generation of derivatives through click chemistry. This enables the rapid synthesis of compound libraries for screening for potential biological activity, such as enzyme inhibition. While specific enzyme inhibition data for this exact compound is not detailed in the provided results, compounds with similar structures are known to target enzymes like carbonic anhydrase.

Organic Synthesis : As a bifunctional molecule, it serves as a valuable intermediate. The alkyne can be used to introduce the sulfonamide-containing fragment into more complex molecules through various carbon-carbon bond-forming reactions.

Chemical Biology : The terminal alkyne makes it a suitable chemical probe. It can be incorporated into larger molecules to study biological processes, with the alkyne serving as a reporter tag for detection or for linking to other functional moieties.

Structure

3D Structure

Properties

IUPAC Name |

N-pent-4-ynylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-3-4-5-6-7-10(2,8)9/h1,7H,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPOWQAUFFRPSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Pent 4 Yn 1 Yl Methanesulfonamide and Its Derivatives

Direct Synthetic Routes to N-(pent-4-yn-1-yl)methanesulfonamide

The most straightforward approach to synthesizing this compound involves the formation of the sulfonamide bond from its constituent amine and sulfonyl chloride precursors.

The primary method for preparing this compound is the direct sulfonamidation of pent-4-yn-1-amine with methanesulfonyl chloride (MsCl). This reaction follows a nucleophilic acyl substitution-like mechanism where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the methanesulfonyl chloride. This attack forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable sulfonamide bond.

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (Et₃N) or pyridine. The role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, preventing it from protonating the starting amine and rendering it unreactive. Common solvents for this transformation include dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and the reaction is often initiated at a low temperature (0 °C) before being allowed to warm to room temperature.

A general procedure involves cooling a solution of pent-4-yn-1-amine and a base like triethylamine in a solvent like DCM. Methanesulfonyl chloride is then added dropwise to control the exothermic nature of the reaction. After stirring for several hours at room temperature, the reaction is worked up to isolate the desired product.

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. Precise control over stoichiometry is crucial to prevent side reactions such as the dialkylation of the amine.

Key parameters for optimization include temperature, the choice of solvent and base, and the method of purification. While the reaction can proceed at room temperature, some syntheses of related sulfonamides benefit from elevated temperatures (e.g., 40-70 °C). google.com The use of a nitroalkane solvent (like nitroethane or 1-nitropropane) offers a distinct advantage; the amine hydrochloride salt byproduct is insoluble in these solvents and precipitates out, allowing for easy removal by filtration at an elevated temperature. google.com This simplifies the workup procedure significantly compared to traditional aqueous extraction. Final purification is typically achieved through column chromatography or recrystallization to ensure high purity of the final product.

Table 1: Optimization Parameters for Sulfonamide Synthesis

| Parameter | Condition | Rationale/Outcome | Source(s) |

|---|---|---|---|

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Standard aprotic solvents, good solubility for reagents. | |

| Nitroalkanes (e.g., Nitroethane) | Allows for precipitation of amine hydrochloride byproduct, simplifying purification. | google.com | |

| Base | Triethylamine (Et₃N), Pyridine | Neutralizes HCl byproduct, preventing protonation of the starting amine. | |

| Temperature | 0 °C to Room Temperature | Standard conditions, controls initial exothermicity. | |

| 40-70 °C | May increase reaction rate; facilitates filtration when using nitroalkane solvents. | google.com | |

| Purification | Column Chromatography | Standard method for achieving high purity. | |

| Recrystallization (e.g., hexane/ethyl acetate) | Effective for obtaining crystalline, pure product. |

Strategies for the Preparation of Substituted N-Alkynylsulfonamide Analogues

The functional handles on this compound allow for the synthesis of a diverse range of derivatives. Advanced synthetic strategies, particularly those employing metal catalysts, have enabled the efficient construction of substituted N-alkynylsulfonamides.

The formation of the carbon-nitrogen (C-N) bond is a cornerstone of organic synthesis, crucial for creating nitrogen-containing compounds like sulfonamides. nih.govcapes.gov.br While traditional methods exist, modern approaches increasingly rely on metal-catalyzed cross-coupling reactions, which offer greater efficiency and scope. nih.gov These methods have evolved to become more atom-economical by enabling the direct amination of C-H bonds, thus avoiding the need for pre-functionalized starting materials. nih.gov

Several catalytic systems are effective for synthesizing sulfonamide derivatives:

Copper Catalysis: Copper-based catalysts are widely used for the N-arylation of sulfonamides. Combining copper salts with ligands like oxalamides or 4-hydroxypicolinamides provides a powerful system for coupling primary and secondary sulfonamides with a variety of (hetero)aryl bromides and chlorides. nih.gov

Rhodium and Iridium Catalysis: These transition metals are particularly effective in catalyzing direct C-H amination reactions using organic azides as the nitrogen source. nih.gov This approach is highly efficient as the only byproduct is molecular nitrogen. nih.gov

Nickel Catalysis: Nickel catalysts can facilitate the cross-electrophile coupling of sulfonamides with alkyl chlorides. nih.govresearchgate.net This method is notable for its ability to use unstrained benzylic sulfonamides as coupling partners, which is challenging due to the strength of the C-N bond. nih.govresearchgate.net

Derivatives of N-alkynylsulfonamides can be prepared by introducing alkyl or aryl groups. This can be achieved by modifying the sulfonamide nitrogen or by functionalizing the terminal alkyne.

One powerful strategy is the direct N-arylation of the sulfonamide group itself. Using copper catalysis, a sulfonamide can be directly coupled with (hetero)aryl halides to form N-aryl sulfonamides. nih.gov This method avoids potential issues with genotoxic impurities that can arise from older condensation methods. nih.gov

Alternatively, the terminal alkyne of a molecule like this compound serves as a reactive handle for introducing complexity. The terminal proton is weakly acidic and can be removed by a strong base, such as sodium amide (NaNH₂), to generate a nucleophilic acetylide anion. youtube.comyoutube.com This anion can then participate in a nucleophilic substitution (S_N2) reaction with an unhindered primary alkyl halide, forming a new carbon-carbon bond and extending the alkyne chain. youtube.comyoutube.com This two-step deprotonation-alkylation sequence is a fundamental and highly effective method for synthesizing internal alkynes from terminal ones.

A highly advanced and efficient method for creating substituted alkynylsulfonamides is through cross-dehydrogenative coupling (CDC). This strategy involves the direct functionalization of a C-H bond, offering a more atom- and step-economical pathway compared to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.org

Specifically, an Iridium(III) catalyst can be used for the direct C-H alkynylation of primary sulfonamides with terminal alkynes. rsc.orgrsc.org This process features predictable regioselectivity, allowing for the functionalization of specific C-H bonds, including those on aromatic rings attached to the sulfonamide. rsc.orgrsc.org The reaction provides a complementary strategy to other C-H functionalization methods and is valuable for the rapid generation of molecular complexity in bioactive and material molecules. rsc.org

Table 2: Comparison of Synthetic Strategies for N-Alkynylsulfonamide Analogues

| Strategy | Description | Metal Catalyst | Key Reactants | Bond Formed | Source(s) |

|---|---|---|---|---|---|

| N-Arylation | Direct coupling of a sulfonamide with an aryl halide. | Copper (Cu) | Sulfonamide, (Hetero)aryl Halide | N-Aryl | nih.gov |

| C-H Amination | Direct amination of a C-H bond using an azide (B81097) as the nitrogen source. | Rhodium (Rh), Iridium (Ir) | C-H substrate, Organic Azide | C-N | nih.gov |

| Cross-Electrophile Coupling | Coupling of a sulfonamide with an alkyl halide. | Nickel (Ni) | Sulfonamide, Alkyl Chloride | C-N | nih.govresearchgate.net |

| Alkyne Alkylation | Deprotonation of a terminal alkyne followed by S_N2 reaction. | None (Base-mediated) | Terminal Alkyne, Alkyl Halide | C-C | youtube.comyoutube.com |

| Cross-Dehydrogenative Alkynylation | Direct coupling of a C-H bond with a terminal alkyne. | Iridium (Ir) | C-H substrate, Terminal Alkyne | C-C | rsc.orgrsc.org |

Multicomponent and Cascade Synthesis Approaches

Multicomponent and cascade reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. These strategies are increasingly applied to the synthesis of complex molecules, including derivatives of this compound.

One such strategy involves the tandem N-sulfonylation/Ugi four-component reaction (Ugi-4CR). mdpi.com This approach allows for the synthesis of complex pseudopeptides containing a sulfonamide scaffold from simple starting materials. mdpi.com In a typical reaction, a sulfonyl chloride, an amine (such as pent-4-yn-1-amine), a carboxylic acid, an aldehyde, and an isocyanide can be combined in a single pot to generate a highly functionalized molecule in high yield under mild conditions. mdpi.com This method is particularly powerful as it creates multiple new bonds and introduces significant molecular diversity in one step.

Another efficient one-pot protocol involves the reaction of amine-derived sulfonate salts with cyanuric chloride. drugbank.com This method provides a mild and efficient route to sulfonamides from structurally diverse amines, including those with alkyne functionalities. The reaction proceeds at room temperature and typically gives good to excellent yields, avoiding the harsh conditions and toxic reagents often used in traditional sulfonamide synthesis. drugbank.com

Furthermore, a novel one-pot strategy merges traditional amide coupling partners—carboxylic acids and amines—to generate sulfonamides. This is achieved by leveraging copper ligand-to-metal charge transfer (LMCT) to convert an aromatic acid to a sulfonyl chloride in situ, which then reacts with an amine. researchgate.netnih.gov This approach is significant as it uses readily available starting materials without the need for pre-functionalization. nih.gov

A bimetallic, bifunctional catalyst system comprising Ruthenium nanoparticles on a copper N-heterocyclic carbene-modified silica (B1680970) support (Ru@SiO₂-[Cu-NHC]) has been used for the one-pot, two-step synthesis of propargyl amines, which are precursors to various functionalized amines. The sequence first involves the A³ coupling of an alkyne, an aldehyde, and an amine, followed by hydrogenation. This highlights the potential of multifunctional catalytic systems in streamlining the synthesis of complex amine derivatives.

Table 1: Comparison of One-Pot Sulfonamide Synthesis Methods

| Method | Key Reagents | Key Features | Typical Conditions |

|---|---|---|---|

| Tandem N-sulfonylation/Ugi-4CR | Sulfonyl chloride, amine, aldehyde, isocyanide, carboxylic acid | Five-component reaction; creates pseudopeptide-sulfonamide hybrids. mdpi.com | Ethanol/water, room temperature. mdpi.com |

| Cyanuric Chloride Method | Amine-derived sulfonate salts, cyanuric chloride, triethylamine | Mild conditions; good to excellent yields; avoids toxic reagents. drugbank.com | Anhydrous acetonitrile, room temperature. drugbank.com |

| Decarboxylative Halosulfonylation | Aromatic carboxylic acid, amine, copper catalyst | Uses traditional amide coupling partners; no pre-functionalization needed. researchgate.netnih.gov | Copper-catalyzed conversion to sulfonyl chloride, then amination. researchgate.net |

The terminal alkyne and sulfonamide groups in this compound make it an excellent substrate for constructing complex heterocyclic systems through cascade reactions and cycloadditions.

A prominent application of the terminal alkyne is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction provides a highly efficient and reliable method for creating 1,4-disubstituted 1,2,3-triazole rings by coupling an alkyne with an azide. nih.gov this compound can be readily conjugated to various azide-containing molecules, including peptides, biomolecules, and functional materials, to form stable triazole-linked heterocyclic frameworks. nih.govnih.gov This method is valued for its high chemoselectivity, mild reaction conditions, and broad applicability. nih.gov

Cascade reactions initiated by the alkyne or amide functionality can lead to diverse heterocyclic structures. For instance, amine-mediated transformations of alkynyl amides can generate substituted arenes and oxacycles through a series of conjugate additions and electrocyclizations. acs.org Similarly, silver-catalyzed cascade cyclizations of structurally related N-aryl-4-pentenamides have been shown to produce γ-lactam-substituted quinone derivatives. oup.comgelest.com This process involves an amidyl radical-initiated 5-exo-trig cyclization, demonstrating a powerful strategy for building complex polycyclic systems. oup.comgelest.com

Furthermore, sulfonamides themselves can serve as reagents or synthons in the construction of nitrogen-containing heterocycles. ccspublishing.org.cn For example, Lewis acid-catalyzed cyclization of o-hydroxyphenyl propargylamines with sodium sulfinates has been developed to synthesize 3-sulfonylated benzofurans. cureffi.org These varied approaches underscore the versatility of alkynyl sulfonamides in synthesizing a wide array of medicinally relevant heterocyclic compounds. ccspublishing.org.cn

Sustainable and Green Chemical Synthesis Protocols

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly influencing synthetic strategies. The development of sustainable protocols for synthesizing compounds like this compound is a key research focus.

Traditionally, the synthesis of ynamides (N-alkynylsulfonamides) is conducted in dry organic solvents because these compounds are often sensitive to moisture, which can lead to hydration of the alkyne. harvard.educhemrxiv.org However, recent advancements have enabled the synthesis of sulfonamide-based ynamides in water, a significant step forward in green chemistry. nih.govharvard.educhemrxiv.org

An environmentally benign protocol utilizes a copper-free Sonogashira coupling reaction in water. nih.govchemrxiv.org To overcome the insolubility of the reactants and protect the ynamide product from hydrolysis, a quaternary ammonium (B1175870) salt such as cetrimonium (B1202521) bromide (CTAB) is used as a surfactant. chemrxiv.org The surfactant forms micelles in the aqueous medium, creating a hydrophobic microenvironment where the reaction can proceed efficiently. This method has been shown to be robust, scalable, and applicable to a wide range of aryl iodides and ynamide substituents, providing good to excellent yields. chemrxiv.org

Another green approach for sulfonamide synthesis involves an iodine-mediated reaction between sodium sulfinates and amines in water at room temperature. This method is convenient, environmentally friendly, and simplifies the purification of the final products.

Table 2: Aqueous Synthesis of Sulfonamide-Based Ynamides via Sonogashira Coupling

| Catalyst System | Base | Surfactant | Solvent | Key Advantage |

|---|---|---|---|---|

| Palladium source (e.g., Pd(PPh₃)₂Cl₂) | Cs₂CO₃ | Cetrimonium bromide (CTAB) | Water | Environmentally benign, avoids dry organic solvents, protects moisture-sensitive products. harvard.educhemrxiv.org |

The use of sustainable and reusable catalysts is a central tenet of green chemistry. Several environmentally friendly catalytic systems have been developed for reactions involving sulfonamides.

One catalyst-free approach for synthesizing N-sulfonylimines, which are related to sulfonamides, involves the condensation of sulfonamides with aldehydes using neutral aluminum oxide (Al₂O₃) as a reusable dehydrating agent. cureffi.org This reaction proceeds in a green and recyclable solvent, dimethyl carbonate (DMC), and offers high yields and purity with a simple experimental setup. cureffi.org

Solid acid catalysts, such as zeolites, clays, and sulfated metal oxides, represent another class of environmentally benign catalysts. These heterogeneous catalysts are insoluble in reaction media, allowing for easy separation and reuse, thereby minimizing waste. They can be employed in a variety of acid-catalyzed reactions, including those used to construct the building blocks for complex sulfonamides.

Solvent- and catalyst-free methods are also emerging. The use of high hydrostatic pressure (HHP) has been shown to promote the synthesis of bioactive hydrazones without the need for solvents or acid catalysts, achieving nearly quantitative yields. Such innovative, non-traditional activation methods hold promise for the clean synthesis of sulfonamides. The development of bifunctional metalloporphyrin catalysts for solvent-free reactions further highlights the move towards more sustainable synthetic processes.

Protecting Group Strategies in N-Alkynylsulfonamide Synthesis

In the multistep synthesis of complex molecules, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. For a molecule like this compound, which contains both an acidic N-H bond and an acidic terminal alkyne proton, a carefully planned protecting group strategy is crucial.

The sulfonamide group itself is known for its high stability and is often used as a protecting group for amines. Groups like p-toluenesulfonyl (Tosyl) and methanesulfonyl (Mesyl), which is present in the target compound, are robust and can withstand a variety of reaction conditions. This inherent stability means that for many transformations, the sulfonamide nitrogen does not require additional protection.

The primary focus of protecting group strategy in the synthesis and subsequent modification of this compound often involves the terminal alkyne. The acetylenic proton is acidic and can interfere with reactions involving strong bases or certain organometallic reagents. Trialkylsilyl groups are the most common protecting groups for terminal alkynes. harvard.edu

Common silyl (B83357) protecting groups include:

Trimethylsilyl (TMS): Easily introduced but can be too labile for some applications.

Triethylsilyl (TES)

tert-Butyldimethylsilyl (TBS): More robust than TMS and widely used. It is stable to many reaction conditions but can be readily removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Triisopropylsilyl (TIPS): Offers even greater steric bulk and stability. chemrxiv.org

The choice of silyl group allows for orthogonal protection strategies, where one group can be selectively removed in the presence of others by carefully choosing the deprotection conditions (e.g., fluoride ion, acid, or base). chemrxiv.org For instance, the greater stability of a TIPS group compared to a TMS group allows for the selective deprotection of the latter. chemrxiv.org This control is critical when synthesizing complex architectures where multiple reactive sites must be manipulated in a specific sequence.

Table 3: Common Protecting Groups for Terminal Alkynes

| Protecting Group | Abbreviation | Common Deprotection Reagent | Key Features |

|---|---|---|---|

| Trimethylsilyl | TMS | K₂CO₃/MeOH, mild acid/base. chemrxiv.org | Labile, easy to remove. harvard.edu |

| tert-Butyldimethylsilyl | TBS | Tetrabutylammonium fluoride (TBAF). | More stable than TMS, widely used. |

| Triisopropylsilyl | TIPS | TBAF (slower than for TBS). chemrxiv.org | Very stable due to steric hindrance. chemrxiv.org |

| Diphenylphosphoryl | Ph₂P(O) | Base (e.g., K₂CO₃). | High polarity, facilitates product separation. |

Mechanistic Investigations and Transformative Reactions of N Pent 4 Yn 1 Yl Methanesulfonamide

Reactivity at the Terminal Alkyne Moiety

The terminal alkyne group in N-(pent-4-yn-1-yl)methanesulfonamide is the primary site of its reactivity, participating in a range of addition and cyclization reactions.

Cycloaddition Reactions

The electron-deficient nature of the alkyne, influenced by the adjacent sulfonamide group, makes it a competent partner in various cycloaddition reactions.

The 1,3-dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocycles. mdpi.com In the case of terminal alkynes like this compound, the reaction with a nitrone, such as C-phenyl-N-phenylnitrone, is expected to yield isoxazoline (B3343090) derivatives. This type of reaction is a concerted, pericyclic process where the nitrone acts as a 1,3-dipole and the alkyne serves as the dipolarophile. rsc.org The regioselectivity of the cycloaddition is governed by frontier molecular orbital interactions. rsc.org Generally, the reaction of a nitrone with a terminal alkyne leads to the formation of a 5-substituted isoxazoline.

While specific studies on this compound are not prevalent in the cited literature, the general reactivity of nitrones with terminal alkynes is well-established. mdpi.comrsc.org For instance, the reaction between C,N-diphenylnitrone and various terminal alkynes proceeds to form the corresponding isoxazolines. The reaction conditions can influence the rate and selectivity, with some cycloadditions showing dramatic rate increases in aqueous solutions. researchgate.net

Table 1: Representative 1,3-Dipolar Cycloaddition of a Nitrone with a Terminal Alkyne

| Dipole | Dipolarophile | Product |

| C-Phenyl-N-phenylnitrone | Phenylacetylene | 3,5-Diphenyl-isoxazoline |

This table represents a general, analogous reaction, as specific data for this compound was not available in the searched literature.

Formal [4+3] cycloaddition reactions are a valuable strategy for the construction of seven-membered rings, which are core structures in many natural products. rsc.org The reaction of a terminal alkyne with an epoxide can, under Lewis acid catalysis, lead to the formation of such cyclic systems. Although direct examples involving this compound are not detailed in the provided search results, the general principle involves the activation of the epoxide by a Lewis acid, followed by nucleophilic attack from the alkyne. This can initiate a cascade of events leading to the cycloheptane (B1346806) framework. The use of chiral epoxides can impart stereocontrol on the final product.

The development of highly diastereoselective and enantioselective formal [4+3] cycloadditions, for instance between donor-acceptor cyclobutanes and nitrones to form 1,2-oxazepanes, highlights the potential for complex stereocontrolled syntheses using cycloaddition strategies. nih.gov

Addition-Elimination Processes for Ynol Ether Formation

The synthesis of ynol ethers from terminal alkynes can be achieved through an addition-elimination process. For substrates like this compound, the presence of the electron-withdrawing sulfonamide group facilitates this transformation. The reaction with a strong base, such as potassium tert-butoxide, in an appropriate solvent initiates the process. orgsyn.org The alkoxide adds to the alkyne in an "anti-Michael" fashion, followed by the elimination of the methanesulfonamide (B31651) group to generate the corresponding ynol ether.

The preparation of potassium tert-butoxide is a critical first step for this reaction, often prepared from potassium and dry tert-butyl alcohol. orgsyn.org The subsequent reaction with the alkynylsulfonamide would then proceed to the desired product.

Table 2: Proposed Synthesis of a tert-Butyl Ynol Ether

| Starting Material | Reagent | Product |

| This compound | Potassium tert-butoxide | tert-butoxy-pent-1-yne |

This table illustrates a proposed reaction based on analogous transformations of alkynylsulfonamides, as specific data for this compound was not available in the searched literature.

Metal-Catalyzed Transformations

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the activation of alkynes towards a variety of transformations. For a substrate like this compound, gold catalysis can facilitate intramolecular cyclization reactions. The gold(I) catalyst activates the alkyne, making it susceptible to nucleophilic attack by the sulfonamide nitrogen. This can lead to the formation of cyclic products.

For example, gold(I)-catalyzed regioselective cycloisomerizations of furan-ynes have been shown to produce stereodefined trisubstituted alkenes through endo cyclization. nih.gov Similarly, gold(I)-catalyzed cyclization of 1-(N-sulfonylazetidin-2-yl) ynones leads to the formation of N-sulfonylpyrrolin-4-ones. nih.gov These examples suggest that this compound could undergo a similar gold-catalyzed intramolecular cyclization to form a six-membered ring containing nitrogen and sulfur.

Table 3: Representative Gold-Catalyzed Cyclization of an Alkyne

| Substrate | Catalyst | Product |

| 1-(Furan-2-yl)-5-phenylpent-1-yn-5-ol | [Au(PPh3)]SbF6 | 2-(Furan-2-yl)-2-phenyl-3,4-dihydropyran |

This table shows an analogous gold-catalyzed cyclization reaction to illustrate the potential reactivity, as specific data for this compound was not available in the searched literature.

Palladium-Catalyzed Cycloisomerization/Nucleophilic Addition

Palladium catalysts are effective in promoting the cycloisomerization of N-alkynyl sulfonamides. For this compound, a palladium(II) catalyst can activate the alkyne, making it susceptible to intramolecular attack by the sulfonamide nitrogen. This process would lead to the formation of a six-membered cyclic intermediate. The reaction is believed to proceed through the oxidative addition of the N-H bond to a Pd(0) species or through the coordination of the alkyne to a Pd(II) center, followed by nucleophilic attack. The resulting organopalladium intermediate can then undergo further reactions. For instance, in the presence of a suitable coupling partner, a subsequent nucleophilic addition can occur. nih.gov

The mechanism of such cycloisomerization reactions often involves a proton-shuttling process, where a second molecule of the substrate can act as a proton shuttle. researchgate.net The choice of ligands on the palladium catalyst is crucial and can influence the efficiency and selectivity of the reaction. For example, bis(diphenylphosphino)ethane (dppe) ligated palladium(II) complexes have been shown to catalyze the annulation of internal alkynes with 2-(cyanomethyl)phenylboronates. nih.gov In a related context, palladium-catalyzed reactions of organoborons with sulfinate esters have been developed to form sulfoxides, demonstrating the versatility of palladium in facilitating the formation of carbon-sulfur and carbon-carbon bonds. nih.gov

Table 1: Key Aspects of Palladium-Catalyzed Reactions

| Feature | Description | Relevant Findings |

| Catalyst | Typically a Pd(0) or Pd(II) species. | Ligands such as dppe can be employed to modulate reactivity. nih.gov |

| Mechanism | Can involve oxidative addition, alkyne coordination, and intramolecular nucleophilic attack. | Proton shuttling by a second substrate molecule has been proposed. researchgate.net |

| Outcome | Cycloisomerization to form heterocyclic structures. | Can be coupled with subsequent nucleophilic additions. |

FeCl3-Catalyzed Cationic Intermediates and Cyclization

Iron(III) chloride (FeCl3) is a versatile Lewis acid catalyst that can promote the cyclization of alkynyl compounds through the formation of cationic intermediates. In the case of this compound, FeCl3 can activate the alkyne functionality, facilitating an intramolecular nucleophilic attack by the sulfonamide nitrogen. This would lead to the formation of a cyclic product. The reaction likely proceeds via a Prins-type cyclization mechanism. figshare.com

FeCl3 has been successfully employed in the cyclization of α-sulfonamido-allenes with aldehydes, affording tetrahydropyridine (B1245486) or dihydropyrrole derivatives with high selectivity. nih.gov The regioselectivity of these reactions can be influenced by the substituents on the allene (B1206475), which stabilize the resulting cationic intermediates. nih.gov Furthermore, FeCl3 has been used to catalyze tandem Prins and Friedel-Crafts cyclizations, demonstrating its ability to orchestrate complex cascade reactions leading to polycyclic structures with high diastereoselectivity. nih.gov In some cases, FeCl3 can mediate domino reactions involving nucleophilic substitution, intramolecular cyclization, and even reverse Claisen condensation. nih.gov

Table 2: FeCl3-Catalyzed Cyclization Parameters

| Parameter | Details | Example Application |

| Catalyst | Iron(III) chloride (FeCl3) | Cyclization of α-sulfonamido-allenes. nih.gov |

| Mechanism | Formation of cationic intermediates, Prins-type cyclization. figshare.com | Tandem Prins and Friedel-Crafts cyclization. nih.gov |

| Substrates | Alkynyl amines, sulfonamides, and allenes. | Synthesis of β-alkynyl ketones. nih.gov |

| Selectivity | Influenced by substrate structure and reaction conditions. | High diastereoselectivity in polycyclic ring formation. nih.gov |

Hydroacylation and Conjugate Addition Cascades

Rhodium(I) catalysts are known to effectively promote the hydroacylation of alkynes. In a one-pot tandem sequence, the hydroacylation of an alkyne bearing a pendant nucleophile can lead to the formation of a linear α,β-unsaturated enone intermediate. nih.gov This intermediate can then undergo an intramolecular conjugate addition to yield a variety of saturated heterocycles. This strategy provides a general approach for synthesizing fully saturated N-, O-, and S-heterocycles. nih.gov For this compound, this cascade would involve the initial rhodium-catalyzed addition of an aldehyde across the alkyne, followed by the intramolecular Michael addition of the sulfonamide nitrogen to the newly formed enone.

Alkyne Isomerization Studies

The terminal alkyne in this compound can potentially undergo isomerization to an internal alkyne or an allene under certain conditions. Base-mediated isomerization is a common process for alkynes. youtube.comyoutube.com For instance, heating with ethanolic potassium hydroxide (B78521) can isomerize 1-pentyne (B49018) to 2-pentyne. youtube.com The use of strong bases like sodium amide can catalyze the isomerization of internal alkynes to terminal alkynes, which are then deprotonated to form stable acetylide anions. youtube.com The study of conformational isomerization of related molecules like pent-1-en-4-yne has been conducted using dynamic rotational spectroscopy, revealing isomerization rates on the picosecond timescale at high internal energies. rsc.org The presence of the sulfonamide group may influence the equilibrium and kinetics of such isomerizations.

Photoredox-Catalyzed Cascade Reactions with Thiols

Visible-light photoredox catalysis offers a mild and efficient method for the hydrothiolation of alkynes, a reaction that proceeds via a radical mechanism to form carbon-sulfur bonds. mdpi.comresearchgate.netnih.gov In this process, a photocatalyst, upon excitation by visible light, can oxidize a thiol to a thiyl radical. This radical then adds to the terminal alkyne of this compound in an anti-Markovnikov fashion to generate a vinyl radical. mdpi.com This radical intermediate can then abstract a hydrogen atom from another thiol molecule to afford the final vinyl sulfide (B99878) product and regenerate the thiyl radical, thus propagating the chain reaction. mdpi.comresearchgate.net

This methodology has been extended to cascade reactions. For example, a visible-light-mediated [2 + 2 + 1] cascade cyclization of 1,6-enynes with thiols has been developed to construct sulfur-containing polycyclic derivatives. rsc.org The mechanism involves the initial addition of the sulfur radical to the alkyne, followed by a cascade cyclization with the alkene unit. rsc.org These reactions are often characterized by their high efficiency, broad substrate scope, and tolerance of various functional groups. mdpi.comresearchgate.net Various photocatalysts, including ruthenium and iridium complexes, as well as metal-free organic dyes and inorganic semiconductors like TiO2 and ZnIn2S4, have been employed for these transformations. mdpi.comresearchgate.net

Table 3: Features of Photoredox-Catalyzed Thiol-Yne Reactions

| Feature | Description | Key Findings |

| Catalysis | Visible-light photoredox catalysis. | Employs photocatalysts like Ru or Ir complexes, or metal-free dyes. mdpi.comresearchgate.net |

| Mechanism | Radical chain reaction initiated by photo-oxidation of a thiol. | Proceeds via anti-Markovnikov addition of a thiyl radical to the alkyne. mdpi.com |

| Products | Vinyl sulfides. | Can lead to complex polycyclic structures through cascade reactions. rsc.org |

| Advantages | Mild reaction conditions, high functional group tolerance. | Environmentally friendly approach to C-S bond formation. researchgate.net |

Reactivity at the Sulfonamide Nitrogen and Methane Sulfonyl Group

C-H Functionalization Strategies

The sulfonamide moiety in this compound can act as a directing group for C-H functionalization reactions, enabling the modification of otherwise unreactive C-H bonds. acs.org This strategy is a powerful tool in organic synthesis for the rapid construction and late-stage modification of complex molecules. acs.org For instance, palladium-catalyzed ortho-benzoylation of arenesulfonamides has been achieved using the sulfonamide group as a directing group. researchgate.net

Furthermore, the C-H bonds of the N-alkyl chain can be functionalized. Photocatalytic methods have been developed for the site-selective functionalization of unactivated C(sp3)−H bonds in N-alkylsulfonamides through sequential electron/proton transfer. nih.gov This allows for the introduction of functional groups at positions remote from the sulfonamide. Additionally, metal-free methods for the C(sp3)–H functionalization of aliphatic sulfonamides have been reported, leading to the formation of α,β-unsaturated imines via a [2 + 2] cyclization/ring-cleavage reorganization process. nih.gov The C-H bonds of the methanesulfonyl group itself are generally less reactive, though its precursor, methanesulfonyl chloride, is a highly reactive electrophile used to introduce the methanesulfonyl group. wikipedia.org

Nucleophilic Addition to Electrophilic Species

The terminal alkyne functionality in this compound serves as a key site for nucleophilic addition reactions, particularly when activated. While specific studies detailing the nucleophilic addition to electrophilic species derived directly from this compound are limited in the provided literature, the general reactivity of activated alkynes provides a framework for understanding these potential transformations.

Palladium and copper co-catalyzed four-component silylcarbonylation of acetylenes offers a route to β-silylenones. acs.org This reaction demonstrates the ability of alkynes to participate in complex, multicomponent reactions involving the addition of nucleophilic species. acs.org Notably, substrates containing sulfonamide groups are tolerated in this catalytic system. acs.org

The following table illustrates the scope of a Pd/Cu-catalyzed four-component silylcarbonylation of various alkynes, showcasing the potential for functionalized alkynes to undergo such transformations.

Table 1: Scope of Pd/Cu-Catalyzed Four-Component Silylcarbonylation of Alkynes

| Entry | Alkyne | Aryl Iodide | Silylboronate | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | Iodobenzene | (Me2PhSi)Bpin | β-Silylenone derivative | 85 |

| 2 | 4-Methoxyphenylacetylene | 4-Iodotoluene | (Me2PhSi)Bpin | β-Silylenone derivative | 78 |

| 3 | Thiophen-3-ylacetylene | 4-Iodoanisole | (Et3Si)Bpin | β-Silylenone derivative | 65 |

| 4 | Cyclohexylacetylene | Iodobenzene | (Me2PhSi)Bpin | β-Silylenone derivative | 52 |

Data sourced from a representative study on silylcarbonylation of alkynes. acs.org

This reaction highlights how the alkyne can act as an electrophilic partner after coordination to a metal center, facilitating the addition of nucleophiles.

Intramolecular Cyclizations and Rearrangements

The presence of both a nucleophilic sulfonamide nitrogen and an electrophilic alkyne within the same molecule makes this compound and its analogs prime candidates for intramolecular cyclization reactions. These reactions are powerful tools for the construction of heterocyclic scaffolds.

Studies on the cyclization of (Z)-pent-2-en-4-yn-1-yl alkanoates, which share the pentynyl framework, demonstrate that palladium catalysis can promote acyl migration and subsequent cyclization to yield 2-(alkanoylmethyl)furan derivatives in high yields. nih.gov This transformation showcases the utility of the pentynyl system in forming five-membered rings. nih.gov

In a more closely related system, the investigation of N-sulfonyliminium ion-triggered cyclizations for the synthesis of piperidine (B6355638) scaffolds has been explored. usm.edu The cyclization of N-para-toluenesulfonyl homoveratrylamine with an aldehyde, catalyzed by metal triflates, leads to the formation of N-sulfonyl piperidines. usm.edu Scandium(III), stannous(II), and copper(II) triflates were found to be effective catalysts for this transformation. usm.edu

Furthermore, a convenient method for accessing benzo-fused-γ-sultams has been developed through the alkyl radical-induced cyclization of vinyl sulfonamides. rsc.org This Ag(I)-catalyzed decarboxylative alkylation utilizes carboxylic acids as alkyl donors and demonstrates broad substrate scope. rsc.org

While direct examples of the intramolecular cyclization of this compound are not explicitly detailed, the following table presents representative examples of cyclization cascades of related systems, illustrating the potential products and yields.

Table 2: Representative Intramolecular Cyclization Reactions of Alkyne- and Alkene-Containing Sulfonamides

| Starting Material | Catalyst/Reagents | Product | Yield (%) |

|---|---|---|---|

| (Z)-pent-2-en-4-yn-1-yl pivalate | Pd(OAc)2, DBU | 2-(Pivaloylmethyl)furan | 92 |

| N-p-Toluenesulfonyl homoveratrylamine | Sc(OTf)3, 3-phenylpropanal | N-Sulfonyl piperidine derivative | High Conversion |

| N-(2-vinylphenyl)methanesulfonamide | Adamantane-1-carboxylic acid, AgNO3, (NH4)2S2O8 | Benzo-fused-γ-sultam derivative | 78 |

Data compiled from studies on related cyclization reactions. nih.govusm.edursc.org

Rearrangement reactions of sulfonamides have also been a subject of study, although specific examples involving N-alkynyl systems are less common. rsc.org

Reaction Mechanism Elucidation via Intermediate Characterization and Theoretical Modeling

Understanding the intricate mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility. The characterization of transient intermediates and the use of theoretical modeling are powerful tools in this endeavor.

In the context of radical cyclizations of ene-sulfonamides, imine intermediates have been identified. beilstein-journals.org The primary products of these reactions, α-sulfonamidoyl radicals, can undergo elimination of a sulfonyl radical to form these transient imines, which then lead to a variety of final products. beilstein-journals.org The fate of these imine intermediates can include reduction or hydration followed by fragmentation. beilstein-journals.org

For the catalytic C-N bond cleavage of tertiary sulfonamides, mechanistic studies suggest a pathway initiated by protonation. acs.org Mass spectrometry and control experiments have been employed to support the proposed mechanism, which involves protonation on the nitrogen atom of the sulfonamide, followed by C-N bond cleavage, driven by the stability of the in situ generated carbocation. acs.org

Theoretical modeling, such as Density Functional Theory (DFT) calculations, has been instrumental in understanding the reaction pathways of related systems. For instance, in the Pd(II)-catalyzed tandem cycloannulative-alkenylation of o-alkynyl-phenols, kinetic isotope effect (KIE) experiments were conducted to probe the mechanism. acs.org These studies, combined with control experiments, help to rule out or support potential reaction intermediates and pathways. acs.org

The following table summarizes the types of mechanistic investigations that have been applied to reactions of sulfonamides and related compounds, providing a basis for what could be applied to this compound.

Table 3: Methods for Mechanistic Elucidation in Sulfonamide Reactions

| Reaction Type | Investigative Method | Key Findings/Intermediates |

|---|---|---|

| Radical Cyclization of Ene-sulfonamides | Intermediate Trapping | Identification of imine intermediates. beilstein-journals.org |

| Catalytic C-N Bond Cleavage | Mass Spectrometry, Control Experiments | Protonation of sulfonamide nitrogen initiates the reaction. acs.org |

| Pd-Catalyzed Cycloannulation | Kinetic Isotope Effect (KIE) Studies | Elucidation of the role of specific bonds in the rate-determining step. acs.org |

| Intramolecular SNAr Reaction | Computational Studies (e.g., DFT) | Understanding thermodynamic and kinetic aspects of cyclization. |

These examples underscore the importance of a multi-faceted approach, combining experimental and theoretical methods, to fully understand the complex reactivity of molecules like this compound.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of N-(pent-4-yn-1-yl)methanesulfonamide, providing detailed information about the hydrogen and carbon framework.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum is characterized by distinct signals corresponding to the different chemical environments of the protons. Key expected signals include a triplet for the terminal alkyne proton and specific resonances for the protons on the pentynyl chain and the methyl group of the sulfonamide moiety.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-C≡ | ~2.0 - 2.5 | Triplet (t) |

| -CH₂-C≡ | ~2.2 - 2.4 | Triplet of Triplets (tt) |

| -NH-CH₂- | ~3.1 - 3.3 | Triplet (t) |

| -CH₂-CH₂-CH₂- | ~1.8 - 2.0 | Quintet |

| CH₃-SO₂- | ~2.9 - 3.0 | Singlet (s) |

| -SO₂NH- | Variable | Broad Singlet |

Note: Data is predicted based on standard chemical shift values and coupling patterns. The solvent used for analysis (e.g., CDCl₃, DMSO-d₆) will affect the exact chemical shifts, particularly for the N-H proton.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, confirming the presence of the alkyne, the alkyl chain, and the methyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C H₃-SO₂- | ~40 |

| -NH-C H₂- | ~42 |

| -C H₂-CH₂-CH₂- | ~28 |

| -C H₂-C≡ | ~15 |

| -C ≡CH | ~83 |

| -C≡C H | ~70 |

Note: Data is predicted based on standard chemical shift values.

While direct Deuterium (B1214612) (²H) NMR spectroscopy is not a primary tool for structural elucidation, isotopic labeling with deuterium is a powerful technique used in conjunction with ¹H NMR. nih.gov In this approach, specific hydrogen atoms in the molecule are replaced with deuterium atoms. sigmaaldrich.com This "reverse labeling" simplifies complex ¹H NMR spectra by causing the signals from the deuterated positions to disappear, which can be crucial for confirming signal assignments. whiterose.ac.uknih.gov

For this compound, no specific studies utilizing deuterium labeling have been published. However, researchers could synthesize a version of the compound where, for example, the protons on the C1 of the pentynyl chain are replaced with deuterium. The absence of the corresponding triplet signal in the ¹H NMR spectrum would unequivocally confirm its assignment. This method is particularly valuable for resolving overlapping signals and providing unambiguous structural proof. whiterose.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) with extremely high accuracy, allowing for the determination of the precise molecular formula. For a molecule with the formula C₆H₁₁NO₂S, HRMS can distinguish it from other molecules that may have the same nominal mass.

Table 3: HRMS Data for this compound

| Molecular Formula | Ion | Calculated Mass [M+H]⁺ (Da) |

| C₆H₁₁NO₂S | [M+H]⁺ | 162.0583 |

Note: The calculated mass is for the protonated molecule ([M+H]⁺), which is a commonly observed ion in electrospray ionization (ESI) HRMS.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the terminal alkyne and the sulfonamide group.

Key diagnostic absorptions include a sharp peak for the terminal alkyne C-H stretch and strong absorptions corresponding to the S=O double bonds of the sulfonamide. pressbooks.publibretexts.org

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H stretch | ~3300 - 3260 | Sharp, Medium |

| Sulfonamide | N-H stretch | ~3260 | Medium |

| Alkyl | C-H stretch | ~2960 - 2850 | Medium |

| Alkyne | C≡C stretch | ~2150 - 2100 | Weak, Sharp |

| Sulfonamide | S=O asymmetric stretch | ~1350 - 1320 | Strong |

| Sulfonamide | S=O symmetric stretch | ~1160 - 1140 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a molecule's physical and chemical properties.

Despite its utility, a search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no published single-crystal X-ray diffraction data for this compound as of the latest update of this article.

However, the structural analysis of related sulfonamide compounds by X-ray diffraction offers valuable insights into the likely solid-state features of this compound. For instance, studies on various sulfonamides have detailed the molecular conformation, crystal packing, and hydrogen-bonding networks. nih.gov In many sulfonamide crystal structures, molecules are linked by intermolecular hydrogen bonds, such as N—H⋯O interactions, which can form distinct chain or layer motifs in the crystal lattice. rsc.org The presence of the terminal alkyne group in this compound introduces the possibility of C–H⋯O or other weak intermolecular interactions involving the alkyne proton, which could further influence the crystal packing. rsc.org

A hypothetical crystallographic analysis of this compound would provide definitive data on the geometry of the sulfonamide group and the pentynyl chain. The table below illustrates the type of data that would be obtained from such an analysis, based on typical values for related organic molecules.

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths (Å) | S=O, S-N, S-C, C≡C |

| Key Bond Angles (°) | O-S-O, N-S-C, S-N-C |

| Hydrogen Bonding | N-H···O interactions |

Advanced Spectroscopic Techniques for Reaction Monitoring and Kinetics

The reactivity of the terminal alkyne group in this compound makes it a valuable participant in various chemical reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Advanced spectroscopic techniques are indispensable for monitoring the progress of such reactions in real-time and for determining their kinetic parameters.

In-situ spectroscopic methods allow for the continuous collection of data as a reaction proceeds, providing a detailed picture of the consumption of reactants and the formation of products. Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for this purpose.

For example, the CuAAC reaction involving an alkynyl sulfonamide like this compound could be monitored using ATR-FTIR. The disappearance of the characteristic vibrational bands of the alkyne (around 2120 cm⁻¹) and the azide (B81097) (around 2100 cm⁻¹) and the concurrent appearance of new bands corresponding to the triazole product would allow for the tracking of the reaction progress. researchgate.net

Real-time NMR spectroscopy is another powerful tool. By setting up the reaction directly in an NMR tube, the signals of specific protons in the reactants and products can be monitored over time. nih.gov For this compound, the signal of the terminal alkyne proton would decrease in intensity, while new signals for the triazole ring protons would emerge and grow. nih.gov The integration of these signals at different time points can be used to construct concentration-time profiles, from which the reaction rate and order can be determined.

The data obtained from these real-time monitoring experiments can be used to perform kinetic studies, providing valuable information about the reaction mechanism and the factors that influence the reaction rate. The table below summarizes key spectroscopic data that would be relevant for monitoring a reaction of this compound.

| Spectroscopic Technique | Functional Group | Characteristic Signal (Reactant) | Change During Reaction |

|---|---|---|---|

| FTIR (cm⁻¹) | Terminal Alkyne (C≡C-H) | ~3300 (stretch), ~2120 (stretch) | Disappearance |

| ¹H NMR (ppm) | Terminal Alkyne Proton | ~2.0-2.5 | Disappearance |

| ¹³C NMR (ppm) | Alkynyl Carbons | ~68-85 | Disappearance |

By applying these advanced spectroscopic methods, researchers can gain a deep understanding of the chemical behavior of this compound, facilitating its application in the synthesis of more complex molecules.

Computational Chemistry and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how a ligand, such as a sulfonamide derivative, might interact with a biological target, typically a protein.

Molecular docking studies on various sulfonamide derivatives have successfully predicted their binding modes and affinities for a range of biological targets. For instance, in the pursuit of anti-COVID-19 agents, imidazole (B134444) derivatives of sulfonamides were designed and docked into the active site of the SARS-CoV-2 main protease (Mpro). nih.govnih.gov One of the lead compounds, M10, was shown to form multiple hydrogen bonds with key amino acid residues in the Mpro active site. nih.gov Similarly, docking studies of N-substituted sulfonamides against the potential drug target 1AZM revealed binding affinities ranging from -6.8 to -8.2 kcal/mol, which were superior to the known drug acetazolamide (B1664987) (-5.25 kcal/mol). nih.gov

In another study, novel EA-sulfonamides and indazole-sulfonamides were synthesized and evaluated as anticancer agents. mdpi.com Molecular docking of the most active compounds (9, 10, and 13) showed strong binding to selected protein kinase targets. mdpi.com For example, compound 9 exhibited significant binding stability with JAK3 and ROCK1 kinases. mdpi.com These studies highlight how docking can elucidate crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are key to a ligand's affinity and specificity.

Interactive Table: Molecular Docking of Sulfonamide Derivatives

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| Imidazole-sulfonamide (M10) | SARS-CoV-2 Mpro | Not specified | 4 H-bonds | nih.gov |

| N-substituted sulfonamides | 1AZM | -6.8 to -8.2 | Not specified | nih.gov |

| Indazole-sulfonamide (9) | JAK3, ROCK1 | Not specified | Strong binding | mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of ligand-protein complexes over time, offering a more realistic view of the interactions in a biological environment. mdpi.com These simulations can confirm the stability of binding modes predicted by docking and reveal the flexibility of both the ligand and the protein. nih.govnih.gov

For the imidazole-sulfonamide/Mpro complex, MD simulations were conducted to observe the stability and interaction profiles of the complex. nih.govtandfonline.com The results confirmed the stability of the inhibitor-complex, reinforcing the docking predictions. nih.govnih.gov Similarly, MD simulations of an indazole-sulfonamide (compound 9) bound to JAK3 and ROCK1 kinases demonstrated its significant stability within the binding sites of these proteins. mdpi.com These computational methods are crucial for validating the initial docking poses and understanding the dynamic nature of ligand-receptor interactions. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and reactivity of molecules. nih.govindexcopernicus.comnih.gov These methods provide a fundamental understanding of a molecule's properties that govern its behavior in chemical reactions and biological interactions.

DFT has been used to optimize the molecular structure of various sulfonamides and to calculate properties like molecular electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and Fukui functions. nih.gov For example, a study on a sulfonamide-Schiff base derivative used the B3LYP/6-311G+(d,p) level of theory to optimize its molecular structure and analyze its electronic properties. nih.govresearchgate.net The analysis of HOMO-LUMO energy gaps can provide insights into the chemical reactivity and kinetic stability of the compound. nih.gov

While the available literature on sulfonamides does not provide specific examples of transition state analysis for N-(pent-4-yn-1-yl)methanesulfonamide, quantum chemical calculations are a powerful tool for such investigations. nih.gov This type of analysis involves locating the transition state structure for a given reaction and calculating its energy, which corresponds to the activation energy of the reaction. nih.gov This allows for the mapping of reaction pathways and provides a deeper understanding of reaction mechanisms. nih.gov For instance, the oxy-sulfonylation of terminal alkynes, a reaction relevant to the synthesis of related compounds, has been studied, and the mechanism likely involves sulfonyl radicals. rsc.org Quantum chemical calculations could be used to model the energetics of such radical-mediated pathways.

Quantum chemical methods can be used to perform conformational analysis by calculating the relative energies of different spatial arrangements (conformers) of a molecule. nih.gov This is particularly important for flexible molecules like this compound, which has a rotatable pentyl chain. By identifying the lowest energy conformers, researchers can predict the most likely shapes the molecule will adopt in solution or at a receptor site. While specific studies on this compound are lacking, DFT calculations have been used to determine the optimized geometries of other sulfonamides, which is the first step in a thorough conformational analysis. nih.govindexcopernicus.com

Structure-Activity Relationship (SAR) Derivation from Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. nih.gov Computational models can play a significant role in deriving and refining SAR. nih.gov

In a study of methanesulfonamide (B31651) analogues of rofecoxib, SAR studies revealed that the nature of the substituent on the C-3 phenyl ring significantly influenced the inhibitory potency and selectivity for COX-1 and COX-2 enzymes. nih.gov Compounds with electron-donating groups (Me or OMe) were selective COX-2 inhibitors, while those with neutral or electronegative groups inhibited both enzymes. nih.gov Although this study was not purely computational, such experimental data is invaluable for building and validating computational SAR models, such as Quantitative Structure-Activity Relationship (QSAR) models. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization efforts. nih.gov

Applications and Research Directions in Chemical Biology and Materials Science

Development of N-(pent-4-yn-1-yl)methanesulfonamide as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological systems. The structure of this compound is well-suited for this purpose, as it can be designed to interact with specific biological targets and subsequently report on these interactions through its reactive alkyne handle.

The core structure of this compound can be systematically modified to create a library of analogues for identifying unknown biological targets of drugs or probing specific protein functions. The sulfonamide portion of the molecule is a key pharmacophore known to interact with various enzymes, while the aliphatic chain can be altered to optimize binding affinity and selectivity.

Research strategies involve synthesizing analogues with varied substituents to explore structure-activity relationships (SAR). For example, introducing aromatic groups, such as nitrophenyl or imidazole-containing moieties, can modulate properties like solubility and stability. The synthesis of these analogues often employs standard coupling reactions, such as the reaction between an appropriate amine and methanesulfonyl chloride, or the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

This approach is exemplified in broader sulfonamide-based drug discovery, where novel N-(heterocyclylphenyl)benzenesulfonamides were synthesized to target the β-catenin protein, a key component in cancer-related signaling pathways. organic-chemistry.orgnih.gov By creating a series of related compounds, researchers could identify a potent inhibitor and map its binding interactions, showcasing a powerful strategy for target identification and validation that is directly applicable to analogues of this compound. organic-chemistry.orgnih.gov

Table 1: Examples of Modified Analogues and Their Properties

| Analogue Type | Modification | Potential Impact on Properties |

|---|---|---|

| Nitrophenyl Analogues | Addition of a nitrophenyl group | Reduced aqueous solubility, enhanced stability in acidic conditions. |

| Imidazole-Containing Derivatives | Incorporation of an imidazole (B134444) ring | Improved water solubility due to hydrogen-bonding capabilities. |

| Aromatic Sulfonamides | Replacement of aliphatic chain with aromatic rings | Higher thermal stability and melting points (~150–180°C). |

Utilization in Bio-orthogonal Ligation Strategies (e.g., Click Chemistry)

The terminal alkyne group is the key functional moiety that allows this compound to be used in bio-orthogonal ligation reactions. These reactions occur rapidly and selectively within a biological environment without interfering with native biochemical processes. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." thermofisher.com

In a typical workflow, a probe based on this compound is introduced into a biological system (e.g., cell lysate or live cells). The sulfonamide portion of the probe interacts with its target protein(s). After this binding event, a reporter molecule containing an azide (B81097) group (e.g., a fluorescent dye or a biotin (B1667282) tag for purification) is added. The "click" reaction covalently links the probe to the reporter tag, allowing for visualization or isolation of the target protein. thermofisher.comnih.gov This two-step procedure enables the detection and identification of proteins that are specifically targeted by the sulfonamide pharmacophore. thermofisher.com

This strategy has been successfully used to label proteins for various downstream applications:

Fluorescence Imaging: Tagging proteins with fluorescent dyes to visualize their localization and dynamics within living cells. nih.govnih.gov

Affinity Purification: Attaching biotin tags to isolate the target protein and its binding partners for identification by mass spectrometry. nih.gov

Proteomic Profiling: Using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) in conjunction with click chemistry to quantify protein expression and identify covalently modified proteins on a large scale.

The small size of the alkyne tag ensures that the probe itself does not significantly perturb the biological system or hinder the interaction with its target, making it an ideal tool for studying protein function in a native context. thermofisher.com

There is growing interest in using sulfonamide-containing compounds to study enzymes involved in critical cellular processes, such as DNA repair. Research has indicated that compounds structurally similar to this compound may effectively target DNA repair enzymes, suggesting its potential as a probe in this area.

DNA repair pathways are essential for maintaining genomic integrity, and their dysfunction is linked to cancer and other diseases. Enzymes like Endonuclease IV, an apurinic/apyrimidinic (AP) endonuclease, play a crucial role by recognizing and cleaving damaged DNA. nih.gov This enzyme identifies the damage, bends the DNA, and flips the damaged site out of the helix to prepare it for repair. nih.gov A chemical probe based on this compound could be designed to bind within the active site of such an enzyme. By using the alkyne handle to "click" on a reporter tag, researchers could monitor enzyme activity, screen for inhibitors, or trap the enzyme-DNA complex to better understand its complex mechanism.

Scaffold for the Synthesis of Bioactive Molecules and Drug-Like Compounds

Beyond its use as a probe, this compound serves as a versatile building block, or scaffold, for the synthesis of more complex molecules with potential therapeutic applications. Both the alkyne and the sulfonamide functionalities can participate in a wide range of chemical transformations to generate diverse molecular architectures.

The reactive groups on this compound allow for its use in cyclization reactions to form various heterocyclic structures, which are prevalent in many approved drugs.

Pyrroles: The N-sulfonyl group and the terminal alkyne are ideal precursors for pyrrole (B145914) synthesis. For instance, N-sulfonyl pyrroles can be synthesized and subsequently functionalized. nih.govresearchgate.net One established method involves the reaction of terminal alkynes with N-sulfonyl azides, which proceeds through a 1-sulfonyl-1,2,3-triazole intermediate that rearranges to form the pyrrole ring. organic-chemistry.org This makes the this compound scaffold a direct precursor for creating substituted pyrrole compounds.

Oxazoles: Oxazoles are another important class of heterocycles found in natural products and pharmaceuticals. mdpi.com The Van Leusen oxazole (B20620) synthesis, a classic method, utilizes tosylmethyl isocyanide (TosMIC), a reagent containing a sulfonyl group similar to that in the target compound. nih.govsemanticscholar.org This highlights the utility of the sulfonyl moiety in synthetic strategies aimed at constructing oxazole rings. organic-chemistry.orgsciforum.net

Pyrimidinones: Research has demonstrated the direct synthesis of bioactive compounds incorporating both a methanesulfonamide (B31651) group and a pyrimidine (B1678525) ring. A notable example is a series of HMG-CoA reductase inhibitors that feature a methanesulfonamide-substituted pyrimidine structure, underscoring the compatibility of these two motifs in drug design. nih.gov

Indenes: The terminal alkyne of the scaffold can participate in cyclization reactions to form indene (B144670) derivatives. In one synthetic route, N-benzylic sulfonamides react with internal alkynes in the presence of an iron catalyst to produce functionalized indenes with high regioselectivity. organic-chemistry.org This demonstrates that both ends of the this compound structure can be leveraged for the construction of complex carbocyclic systems.

The sulfonamide scaffold is a well-established pharmacophore in the design of enzyme inhibitors. By using this compound as a starting point, chemists can develop potent and selective inhibitors to probe the function of key enzymes in disease pathways.

COX-2 Inhibitors: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a major target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Many selective COX-2 inhibitors feature a sulfonamide or a related methylsulfonyl group. For example, a series of hydrazones incorporating a 4-methylsulfonylbenzene scaffold were synthesized and shown to have significant COX-2 inhibitory activity. nih.gov This demonstrates the importance of the sulfonyl moiety for targeting this enzyme class.

EGFR and HER2 Inhibitors: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are tyrosine kinases that are overexpressed in various cancers, making them critical targets for anticancer drugs. nih.gov Novel scaffolds for EGFR inhibitors are actively being sought to overcome drug resistance. nih.govnih.gov The same 4-methylsulfonylbenzene scaffold that proved effective for COX-2 inhibition was also used to develop compounds with potent inhibitory activity against both EGFR and HER2. nih.gov This dual activity highlights the potential of using a single, versatile scaffold to design multi-target agents, a desirable strategy in cancer therapy.

Table 2: Enzyme Targets for Sulfonamide-Based Scaffolds

| Enzyme Target | Biological Role | Relevance of Sulfonamide Scaffold | Representative Compound Class |

|---|---|---|---|

| COX-2 | Inflammation | The sulfonyl group is a key feature in many selective inhibitors. nih.govnih.gov | Hydrazones with a 4-methylsulfonylbenzene scaffold. nih.gov |

| EGFR | Cell Growth, Cancer | Serves as a core structure for designing novel tyrosine kinase inhibitors. nih.govnih.gov | Hydrazones with a 4-methylsulfonylbenzene scaffold. nih.gov |

| HER2 | Cell Growth, Cancer | The scaffold can be adapted to target related kinases like HER2. nih.gov | Hydrazones with a 4-methylsulfonylbenzene scaffold. nih.gov |

| HMG-CoA Reductase | Cholesterol Synthesis | Forms part of potent inhibitors when combined with a pyrimidine ring. nih.gov | Methanesulfonamide pyrimidine-substituted heptenoates. nih.gov |

| β-Catenin | Wnt Signaling, Cancer | The benzenesulfonamide (B165840) core is used to generate potent inhibitors. organic-chemistry.orgnih.gov | N-(heterocyclylphenyl)benzenesulfonamides. organic-chemistry.orgnih.gov |

Applications in Polymer Chemistry and Materials Science

Cyclopolymerization Studies of Methanesulfonamide Derivatives